molecular formula C9H8FN3O B11789318 (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol

(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B11789318
M. Wt: 193.18 g/mol
InChI Key: ATBKKQCFWRWVBP-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that features a triazole ring substituted with a fluorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with formic acid to yield the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include the corresponding aldehyde and carboxylic acid.
  • Reduction products include dihydrotriazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. Its methanol moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

ATBKKQCFWRWVBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CO)F

Origin of Product

United States

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